molecular formula C9H9BrO2 B025771 Methyl 3-bromo-4-methylbenzoate CAS No. 104901-43-1

Methyl 3-bromo-4-methylbenzoate

Cat. No. B025771
M. Wt: 229.07 g/mol
InChI Key: MASRAGFWFYHMFI-UHFFFAOYSA-N
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Patent
US06025382

Procedure details

AIBN (79 mg) was added to a stirred suspension of methyl 3-bromo-4-methylbenzoate (11.0 g, 48.0 mmol) and NBS (10.3 g, 57.6 mmol) in CCl4 (400 mL), and the resultant mixture was heated to reflux for 2 h. After cooling to room temperature, the mixture was diluted with hexanes (200 mL) before it was filtered and concentrated to give 14.7 g (crude yield 100%) of methyl 3-bromo-4-(bromomethyl)benzoate.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
79 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][Br:20])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
10.3 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
79 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=CC1CBr
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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